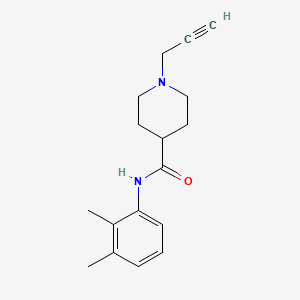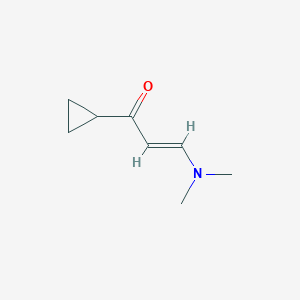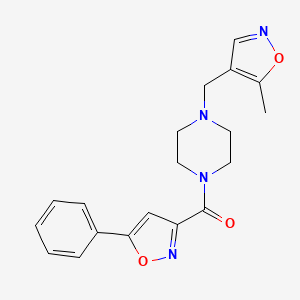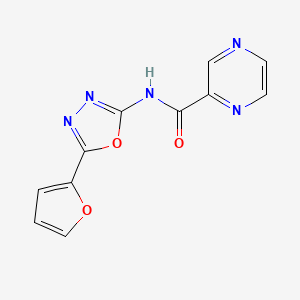
1-((2,6-dichlorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The triazole moiety can be introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Final Assembly:
- The final compound is assembled by coupling the sulfonylated piperidine with the triazole derivative under appropriate conditions, often involving coupling agents like EDCI or DCC.
Industrial Production Methods:
- Industrial synthesis may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
- Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in high purity.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides or thiols.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution:
- Nucleophilic substitution reactions can occur at the dichlorophenyl ring, allowing for the introduction of various substituents.
- Common reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used, but can include oxidized triazole derivatives, reduced sulfonyl compounds, and substituted phenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine:
- Potential applications in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
Molecular Targets and Pathways:
- The compound may exert its effects by binding to specific enzymes or receptors, inhibiting their activity.
- Pathways involved could include those related to inflammation, cell signaling, and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,6-dichlorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine typically involves multiple steps:
-
Formation of the Piperidine Core:
- Starting with piperidine, the core structure is often functionalized through sulfonylation reactions.
- Reagents: Sulfonyl chlorides, such as 2,6-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Comparison with Similar Compounds
- 1-((2,6-Dichlorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine can be compared with other sulfonylated piperidines and triazole derivatives.
Uniqueness:
- The presence of both dichlorophenyl and triazole moieties makes this compound unique, offering a combination of properties that may not be present in other similar compounds.
- Similar compounds include:
- 1-((2,6-Dichlorophenyl)sulfonyl)piperidine
- 4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O4S2/c1-19-9-17-18-14(19)25(21,22)10-5-7-20(8-6-10)26(23,24)13-11(15)3-2-4-12(13)16/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCZPXWXBSUMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2864210.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2864211.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2864214.png)

![8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2864218.png)
![2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide](/img/structure/B2864219.png)

![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole](/img/structure/B2864223.png)
![7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2864225.png)
![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2864227.png)
![7-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-6-(4-chlorophenyl)-6-hydroxy-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B2864229.png)


